BenchChemオンラインストアへようこそ!

1-(furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)urea

medicinal chemistry structure-activity relationship urea derivatives

1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)urea (CAS 1448050-26-7) is a fully synthetic, trisubstituted urea derivative with the molecular formula C₁₉H₂₄N₂O₄ and a molecular weight of 344.4 g/mol. The compound incorporates three distinct structural features: a furan-2-ylmethyl group, a 4-methoxybenzyl substituent, and a tetrahydropyran (oxan-4-yl) moiety, all anchored to a central urea pharmacophore.

Molecular Formula C19H24N2O4
Molecular Weight 344.411
CAS No. 1448050-26-7
Cat. No. B2426511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)urea
CAS1448050-26-7
Molecular FormulaC19H24N2O4
Molecular Weight344.411
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)N(CC2=CC=CO2)C3CCOCC3
InChIInChI=1S/C19H24N2O4/c1-23-17-6-4-15(5-7-17)13-20-19(22)21(14-18-3-2-10-25-18)16-8-11-24-12-9-16/h2-7,10,16H,8-9,11-14H2,1H3,(H,20,22)
InChIKeyWKDZEZUFGHJYLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)urea (CAS 1448050-26-7): Structural Identity and Physicochemical Baseline


1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)urea (CAS 1448050-26-7) is a fully synthetic, trisubstituted urea derivative with the molecular formula C₁₉H₂₄N₂O₄ and a molecular weight of 344.4 g/mol . The compound incorporates three distinct structural features: a furan-2-ylmethyl group, a 4-methoxybenzyl substituent, and a tetrahydropyran (oxan-4-yl) moiety, all anchored to a central urea pharmacophore . Available from research chemical suppliers at a typical purity of 95%, it is positioned as a building block or intermediate for medicinal chemistry campaigns, particularly those exploring small-molecule inhibitors or modulators that exploit its structurally diverse functional groups [1]. However, published quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀) for this specific compound are absent from the peer-reviewed literature and major authoritative databases as of the search date, which fundamentally constrains direct head-to-head differentiation [1].

Why Generic Substitution Fails for 1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)urea (CAS 1448050-26-7)


Trisubstituted ureas are a structurally promiscuous class: minor modifications to the N-substituents can redirect target engagement from soluble epoxide hydrolase (sEH) to acyl-CoA:cholesterol O-acyltransferase (ACAT), Rho kinase (ROCK), glycogen synthase kinase-3β (GSK-3β), or integrin α4, each with vastly different potency windows [1][2]. The unique combination of a furan-2-ylmethyl group (a heteroaryl with potential metabolic liability), a 4-methoxybenzyl substituent (a privileged fragment for sEH interactions), and a tetrahydropyran ring (a conformationally restricted bioisostere of cyclohexane with distinct lipophilicity and hydrogen-bond acceptor properties) creates a pharmacophore constellation not replicated by any commercially available analog [1]. Without matched-pair comparative data, assuming functional equivalence between this compound and its closest structural neighbors (e.g., the o-tolyl analog CAS 1448046-77-2 or the thiophene-containing variants) carries substantial risk of target-switching or potency collapse.

Quantitative Differentiation Evidence Guide for 1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)urea (CAS 1448050-26-7)


Structural Differentiation from the Closest Commercial Analog: 4-Methoxybenzyl vs. o-Tolyl Substituent (CAS 1448046-77-2)

The closest structurally characterized and commercially cataloged analog of the target compound is 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(o-tolyl)urea (CAS 1448046-77-2). The target compound replaces the o-tolyl group (C₇H₇, contributing to a molecular formula of C₁₈H₂₂N₂O₃ and MW 314.4 Da) with a 4-methoxybenzyl group (C₈H₉O, yielding C₁₉H₂₄N₂O₄ and MW 344.4 Da), adding one oxygen atom and 30 Da of molecular weight [1]. The 4-methoxy substituent introduces a hydrogen-bond acceptor (the methoxy oxygen) at the para position of the benzyl ring, which is a well-characterized pharmacophoric feature for sEH inhibition—the symmetric analog 1,3-bis(4-methoxybenzyl)urea (MMU) achieves an IC₅₀ of 92 nM against recombinant human sEH precisely through interactions mediated by its two 4-methoxybenzyl groups [2]. In contrast, the o-tolyl analog lacks this hydrogen-bond acceptor capacity and presents steric constraints from the ortho-methyl group. No quantitative bioactivity data are available for either compound to confirm whether this structural difference translates into a measurable potency differential.

medicinal chemistry structure-activity relationship urea derivatives lead optimization

Class-Level sEH Inhibition Potential Inferred from 4-Methoxybenzyl Urea Pharmacophore

The 4-methoxybenzyl moiety is a privileged fragment for soluble epoxide hydrolase (sEH) inhibition. The natural product 1,3-bis(4-methoxybenzyl)urea (MMU), which contains two 4-methoxybenzyl groups on a urea core, inhibits recombinant human sEH with an IC₅₀ of 92 nM (fluorescent assay) and a Kᵢ of 54 nM (radioactivity-based assay) [1]. MMU also demonstrated in vivo efficacy, reducing inflammatory pain in a rat nociceptive assay [1]. The target compound bears one 4-methoxybenzyl group and one furan-2-ylmethyl group on a trisubstituted urea scaffold, positioning it as a structurally related but pharmacophorically distinct analog of MMU. Whether the furan-2-ylmethyl and tetrahydropyran substituents enhance, preserve, or abolish sEH affinity relative to MMU is unknown in the absence of direct assay data. For context, urea-based sEH inhibitors as a class span an extremely wide potency range—from low nanomolar Kᵢ values (e.g., 0.19 nM for optimized disubstituted ureas) to micromolar inhibitors [2]—meaning that structural modifications can produce potency differences exceeding four orders of magnitude.

soluble epoxide hydrolase enzyme inhibition pharmacophore mapping natural product-inspired design

Trisubstituted Urea Core and Tetrahydropyran Ring: Implications for Target Engagement and Physicochemical Profile

The target compound features a fully trisubstituted urea core (three different N-substituents), distinguishing it from the more extensively characterized 1,3-disubstituted urea class that dominates the sEH inhibitor literature [1]. Trisubstitution eliminates one hydrogen-bond donor (N-H) relative to disubstituted ureas, which alters both the hydrogen-bonding capacity and the conformational dynamics of the pharmacophore. The tetrahydropyran (THP) ring, a saturated six-membered oxane, functions as a conformationally restricted bioisostere of cyclohexane with an added oxygen hydrogen-bond acceptor, potentially offering improved solubility and distinct metabolic handling compared to purely aliphatic or aromatic substituents [2]. Published patent literature confirms that piperidine-urea and tetrahydropyran-containing urea derivatives are actively pursued as sEH inhibitors with improved physical properties and pharmacokinetic profiles [3]. However, no matched molecular pair analysis comparing THP-containing ureas to their non-THP analogs has been published for this specific scaffold, leaving the net contribution of the THP ring to potency, selectivity, and ADME properties unquantified.

trisubstituted urea tetrahydropyran drug-likeness metabolic stability bioisostere

Evidence Gap Disclosure: Absence of Quantitative Bioactivity, Selectivity, or ADME Data for CAS 1448050-26-7

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and Google Patents (search date: 2026-05-08) yielded no primary research articles, no patent claims with explicit biological data, and no authoritative database entries containing quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, Kd, % inhibition, or ADME parameters) for 1-(furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)urea (CAS 1448050-26-7) [1]. The BindingDB entry BDBM408978, which reports a Kᵢ of 1.40 nM for human sEH under patent US10377744, corresponds to a compound with the SMILES FC(F)(F)Oc1ccc(NC(=O)NC2CCN(CC2)C(=O)C2CCOCC2)cc1—a structurally distinct molecule that is NOT the target compound [2]. Any differentiation claims for this compound beyond the structural and class-level inferences documented in Evidence Items 1–3 above cannot be supported by the current published evidence base. Users considering this compound for procurement or research applications should anticipate the need for de novo biological profiling, including target engagement assays, selectivity panels, and preliminary ADME characterization.

evidence gap data availability procurement risk assay development

Recommended Application Scenarios for 1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)urea (CAS 1448050-26-7) Based on Current Evidence


Exploratory sEH Inhibitor Screening Library Expansion

Given the structural relatedness of the 4-methoxybenzyl-urea motif to the validated sEH inhibitor MMU (IC₅₀ = 92 nM), this compound can serve as a diversity element in sEH-focused screening libraries [1]. The furan-2-ylmethyl and tetrahydropyran substituents introduce heteroaryl and saturated heterocyclic character not present in classical disubstituted ureas, potentially accessing distinct subpockets of the sEH active site. Procurement is recommended only when accompanied by an enzymatic assay plan (e.g., recombinant human sEH fluorescence-based or radioactivity-based assay) to establish the compound's intrinsic potency, as class-level inference cannot substitute for direct measurement.

Matched Molecular Pair Analysis with o-Tolyl Analog (CAS 1448046-77-2)

The target compound and its closest commercial analog (CAS 1448046-77-2) together form an ideal matched molecular pair for probing the contribution of the para-methoxy substituent to target binding, selectivity, and physicochemical properties [2]. A side-by-side procurement of both compounds, followed by parallel profiling in biochemical assays (sEH or other serine hydrolase panels), differential scanning fluorimetry (DSF) for target engagement, and logD/solubility determination, would generate the first quantitative differentiation dataset for this compound class. This approach has high scientific value but requires dedicated assay resources.

Chemical Biology Probe Development for Trisubstituted Urea SAR

The fully trisubstituted urea scaffold of CAS 1448050-26-7, with its unique combination of a heteroaryl (furan), a substituted benzyl (4-methoxybenzyl), and a saturated heterocycle (tetrahydropyran), represents an underexplored region of urea chemical space distinct from the extensively patented 1,3-disubstituted urea sEH inhibitor landscape [3]. Procuring this compound as a starting point for a focused structure-activity relationship (SAR) campaign—with planned modifications to the furan ring (e.g., replacement with thiophene, oxazole), the methoxy position (ortho vs. meta vs. para), and the tetrahydropyran ring size—could yield novel intellectual property. This application is appropriate for medicinal chemistry groups with synthetic capabilities and access to target-specific assay platforms.

Quote Request

Request a Quote for 1-(furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.